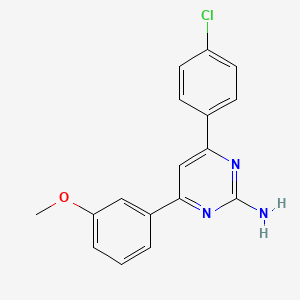
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (4CP-3MP) is an organic compound with a wide range of applications in scientific research. It is a derivative of pyrimidine, a heterocyclic organic compound, and is composed of a nitrogen atom and four carbon atoms in a ring structure. 4CP-3MP is a versatile compound that is used in a variety of scientific research fields, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has a wide range of scientific research applications. It has been used in studies of the pharmacological and physiological effects of drugs, as a tool for studying the structure and function of proteins, and as a probe for studying the structure and function of enzymes. 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has also been used to study the structure and function of DNA and to study the mechanism of action of drugs.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. It is believed to interact with proteins and enzymes by binding to specific sites on their surfaces. It is also believed to interact with DNA by binding to specific sites on its surface.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are not yet fully understood. It is believed to interact with proteins and enzymes by binding to specific sites on their surfaces and to interact with DNA by binding to specific sites on its surface. It is also believed to have an effect on the expression of certain genes, which could potentially lead to changes in the biochemical and physiological processes of cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of scientific research fields. It is also relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use in lab experiments. It is not very soluble in water, so it must be dissolved in a non-aqueous solvent such as DMF or DMSO. It is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
The future directions for research on 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It could also be used to study the structure and function of proteins and enzymes, as well as the structure and function of DNA. Additionally, it could be used to study the effects of drugs on cells and to develop new drugs. Finally, it could be used to study the effects of environmental factors on cells and to develop new methods for treating diseases.
Méthodes De Synthèse
The synthesis of 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a multi-step process that involves the reaction of 4-chlorophenylmagnesium bromide with 3-methoxybenzaldehyde. This reaction yields 4-chloro-3-methoxybenzaldehyde, which is then reacted with pyrimidine to produce 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine. This reaction is typically conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is catalyzed by a base such as pyridine.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-4-2-3-12(9-14)16-10-15(20-17(19)21-16)11-5-7-13(18)8-6-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWGARIDXCMZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














